molecular formula C6H9NO B12627905 4-Pentenenitrile, 3-hydroxy-3-methyl-, (3S)- CAS No. 918659-08-2

4-Pentenenitrile, 3-hydroxy-3-methyl-, (3S)-

Cat. No.: B12627905
CAS No.: 918659-08-2
M. Wt: 111.14 g/mol
InChI Key: BDIMTIXTEJCWDF-ZCFIWIBFSA-N
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Description

4-Pentenenitrile, 3-hydroxy-3-methyl-, (3S)- is an organic compound with the molecular formula C6H9NO It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a pentene chain with a hydroxyl group (-OH) and a methyl group (-CH3) at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenenitrile, 3-hydroxy-3-methyl-, (3S)- can be achieved through several methods. One common approach involves the hydrocyanation of 3-pentenenitrile in the presence of bidentate nickel complexes as catalysts . This reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar hydrocyanation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Pentenenitrile, 3-hydroxy-3-methyl-, (3S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

  • Reduction

Properties

CAS No.

918659-08-2

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

(3S)-3-hydroxy-3-methylpent-4-enenitrile

InChI

InChI=1S/C6H9NO/c1-3-6(2,8)4-5-7/h3,8H,1,4H2,2H3/t6-/m1/s1

InChI Key

BDIMTIXTEJCWDF-ZCFIWIBFSA-N

Isomeric SMILES

C[C@](CC#N)(C=C)O

Canonical SMILES

CC(CC#N)(C=C)O

Origin of Product

United States

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